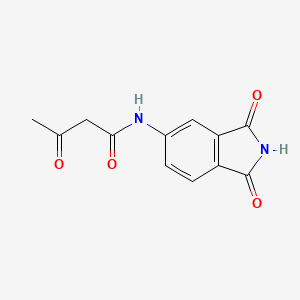
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide includes a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and ability to interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method involves the use of phthalic anhydride and 3-oxobutanamide in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring .
Industrial Production Methods
Industrial production of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The phthalimide moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer effects.
Uniqueness
N-(1,3-Dioxoisoindolin-5-yl)-3-oxobutanamide is unique due to its specific structural features and the presence of the 3-oxobutanamide moiety. This structural difference can lead to distinct biological activities and potential therapeutic applications compared to other similar compounds .
特性
CAS番号 |
68093-84-5 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide |
InChI |
InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18) |
InChIキー |
AWSYWWAUFFJNQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















